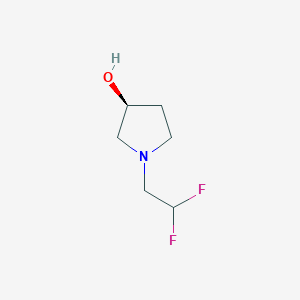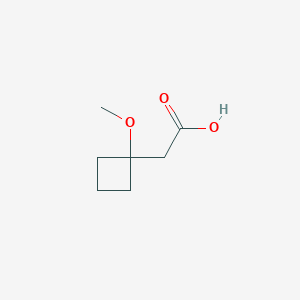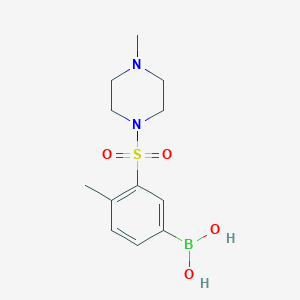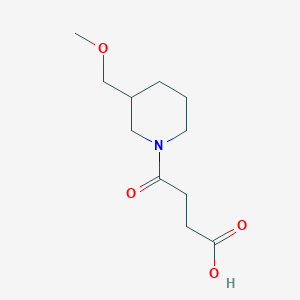
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol
説明
“(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1568026-19-6. It has a molecular weight of 151.16 and its IUPAC name is (3S)-1-(2,2-difluoroethyl)-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)4-9-2-1-5(10)3-9/h5-6,10H,1-4H2/t5-/m0/s1 .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are significantly utilized in medicinal chemistry due to their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as “pseudorotation”. These features are critical for developing novel biologically active compounds with target selectivity. The pyrrolidine ring, to which "(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol" structurally relates, demonstrates the potential for creating diverse drug candidates with various biological profiles. This is particularly relevant in the context of stereoisomerism, where different spatial orientations of substituents can result in distinct binding modes to enantioselective proteins, impacting the drug's efficacy and safety profiles (Li Petri et al., 2021).
Environmental Impacts and PFAS Degradation
Polyfluoroalkyl chemicals, a group that includes compounds structurally related to "this compound", are extensively used in various industrial and consumer applications. These substances, due to their environmental persistence and potential to degrade into perfluoroalkyl acids, pose significant ecological and human health risks. Understanding the microbial degradation pathways of polyfluoroalkyl chemicals is crucial for assessing their fate in the environment and devising strategies for mitigating their impacts (Liu & Avendaño, 2013).
Emerging Concerns and Regulatory Challenges
The development and application of fluoropolymers and related compounds, including fluoroalkylethers, are under increased scrutiny due to their persistent, bioaccumulative, and toxic properties. These concerns necessitate a reevaluation of their use, environmental fate, and potential health impacts. It is imperative to distinguish between different classes of per- and polyfluoroalkyl substances (PFAS) for hazard assessment or regulatory purposes, given the unique properties of fluoropolymers that differentiate them from other PFAS classes (Henry et al., 2018).
Safety and Hazards
特性
IUPAC Name |
(3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)4-9-2-1-5(10)3-9/h5-6,10H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSFKVZLDBCSSQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568026-19-6 | |
| Record name | (3S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)


![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)



![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)




